molecular formula C36H30O16 B1204580 Salvianic acid B

Salvianic acid B

Cat. No. B1204580
M. Wt: 718.6 g/mol
InChI Key: SNKFFCBZYFGCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salvianic acid B is a natural product found in Salvia prionitis, Origanum vulgare, and other organisms with data available.

Scientific Research Applications

Cardiovascular Protection and Treatment

Cardiovascular Protection Mechanisms
Salvianolic acids, particularly salvianolic acid B (Sal B), derived from Radix Salvia miltiorrhiza (Danshen), have been extensively used to treat cardiovascular diseases. Salvianolic acids exhibit potent anti-oxidative capabilities due to their polyphenolic structure. These compounds not only act as reactive oxygen species scavengers but also reduce leukocyte-endothelial adherence, inhibit inflammation, metalloproteinases expression from aortic smooth muscle cells, and indirectly regulate immune functions. Their cardiovascular protective effects extend to competitive binding to target proteins, disrupting protein-protein interactions (Ho & Hong, 2011).

Promotion of Angiogenesis in Myocardial Infarction
Salvianolic acid B demonstrates significant cardioprotective properties by promoting angiogenesis in animal models of acute myocardial infarction. It has been shown to increase vascular endothelium growth factor (VEGF) expression and blood vessel density (BVD), and significantly reduce myocardial infarct size, indicating its potential in treating heart-related diseases (Yu et al., 2017).

Stem Cell Differentiation and Tissue Engineering

Influence on Stem Cell Differentiation
Salvianolic acid B affects the differentiation direction of bone marrow mesenchymal stem cells. It has been observed to promote osteogenic, neuronal, and myocardial differentiation while inhibiting adipogenic differentiation. This indicates its potential application in tissue engineering and regenerative medicine (Li et al., 2018).

Metabolic Disease Treatment

Regulation of Glycometabolism and Lipid Metabolism
Studies have shown that Salvianolic acid B regulates glycometabolism and lipid metabolism in rodents. It has demonstrated effects in decreasing the levels of fasting blood glucose (FBG), total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDLc), and increasing the level of high-density lipoprotein cholesterol (HDLc). This indicates its potential as a therapeutic agent for metabolic diseases like diabetes and hyperlipidemia (Lv et al., 2020).

Fibrosis and Cancer Treatment

Treatment of Fibrosis and Cancer
Salvianolic acids have been identified as effective compounds for alleviating fibrosis disease and treating cancer. Their mechanisms involve modulation of signal transduction within fibroblasts and cancer cells. Notably, they promote apoptosis of cancer cells and inhibit cancer-associated epithelial-mesenchymal transition processes, indicating their therapeutic potential for fibrosis disease and cancer treatment (Ma et al., 2019).

properties

IUPAC Name

2-[3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKFFCBZYFGCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salvianic acid B

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